molecular formula C8H10ClN5O6 B13782751 Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) CAS No. 63906-66-1

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)

Cat. No.: B13782751
CAS No.: 63906-66-1
M. Wt: 307.65 g/mol
InChI Key: AKWIIELWJKTVGQ-UHFFFAOYSA-N
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Description

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is a chemically modified xanthine derivative derived from theophylline, a well-known bronchodilator used in respiratory therapies. The compound features three key structural modifications:

  • 7-Hydroxymethyl group: Introduces a polar functional group that may improve aqueous solubility and metabolic stability.
  • Nitrate ester moiety: Acts as a nitric oxide (NO) donor, suggesting vasodilatory properties in addition to theophylline’s bronchodilatory effects .

Synthesis routes for analogous theophylline derivatives often involve alkylation, halogenation, and esterification steps, as seen in Profire et al. (2010) and other xanthine-based modifications .

Properties

CAS No.

63906-66-1

Molecular Formula

C8H10ClN5O6

Molecular Weight

307.65 g/mol

IUPAC Name

8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid

InChI

InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4)

InChI Key

AKWIIELWJKTVGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Parent Compound: Theophylline

The foundational step involves synthesizing theophylline, a methylated xanthine derivative, which serves as the core scaffold for subsequent functionalization. The classical synthesis involves:

  • Starting Material: 1,3-Dimethyluric acid or related uric acid derivatives.
  • Method: Fischer synthesis, where cyanoacetic acid reacts with urea derivatives under controlled conditions, followed by cyclization to form the purine ring system.

Alternatively, modern methods employ:

Introduction of Hydroxymethyl Group at Position 7

The hydroxymethyl functionalization at position 7 is typically achieved via:

  • Formylation followed by reduction:
    Theophylline undergoes selective formylation at position 7 using reagents like paraformaldehyde or formaldehyde derivatives under acidic or basic conditions, followed by reduction to obtain 7-hydroxymethyl-theophylline.

  • Direct hydroxymethylation:
    Using formaldehyde in the presence of catalysts such as sodium hydroxide or under Mannich reaction conditions, the methyl group at position 7 can be converted to a hydroxymethyl group.

Example Procedure:

- Dissolve theophylline in an aqueous or alcoholic medium.
- Add formaldehyde solution (37% aqueous formaldehyde).
- Adjust pH to mildly basic (pH 8-9) using sodium hydroxide.
- Reflux at 60-80°C for several hours.
- Isolate the 7-hydroxymethyl derivative via filtration and recrystallization.

Chlorination at Position 8

Selective chlorination at the 8-position of theophylline is achieved through electrophilic substitution:

  • Reagents: N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
  • Conditions: Reflux in an inert solvent such as acetic acid or chloroform, with temperature control to prevent over-chlorination.

Representative Method:

- Dissolve the hydroxymethylated theophylline in acetic acid.
- Add N-chlorosuccinimide (NCS) slowly with stirring.
- Reflux at 80°C for 4–6 hours.
- Monitor progress via TLC.
- Isolate the 8-chloro-7-hydroxymethyl-theophylline by filtration and purification.

Formation of the Nitrate Ester at the Hydroxymethyl Group

The nitrate ester formation involves nitration of the hydroxymethyl group:

  • Reagents: Concentrated nitric acid or a mixture of nitric acid and sulfuric acid.
  • Procedure:
- Dissolve the 8-chloro-7-hydroxymethyl-theophylline in a suitable solvent such as acetic anhydride or dichloromethane.
- Cool the solution to 0°C.
- Slowly add concentrated nitric acid dropwise, maintaining temperature.
- Stir for 1–2 hours at low temperature to prevent over-nitration.
- Quench the reaction with ice-cold water.
- Extract and purify the nitrate ester derivative via recrystallization.

Note: The nitration conditions must be carefully optimized to avoid degradation or over-nitration of the heterocyclic core.

Esterification to Form the Nitrate Ester (Final Step)

Alternatively, if starting from the hydroxymethyl derivative, esterification with nitric acid derivatives can be performed:

  • Method: Use of nitrating agents like dinitrogen pentoxide or nitrating mixtures under controlled conditions to generate the nitrate ester selectively at the hydroxymethyl group.

Summary of the Synthesis Pathway

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of theophylline Fischer synthesis or modern methods High yield, foundational step
2 Hydroxymethylation at position 7 Formaldehyde, NaOH, reflux Moderate to high yield
3 Chlorination at position 8 NCS, acetic acid, reflux Selective chlorination
4 Nitration of hydroxymethyl group Nitric acid, low temperature Controlled nitration
5 Esterification to form nitrate ester Nitrating agents, low temperature Final compound

Research Findings and Data

  • The synthesis of related derivatives, such as esterified or nitrated theophylline compounds, has been successfully achieved under mild, environmentally friendly conditions, emphasizing high yields and stability (see,,).
  • The process parameters, including temperature, reagent ratios, and reaction times, are critical for selectivity and yield optimization.
  • Recent advances focus on green chemistry approaches, reducing hazardous reagents and improving process efficiency.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce de-nitrated compounds .

Scientific Research Applications

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) has several scientific research applications:

Mechanism of Action

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. The compound also blocks adenosine receptors, contributing to its stimulant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred pharmacological implications:

Compound Name Substituents Key Functional Groups Inferred Properties/Applications References
Theophylline None (base structure) Xanthine core Bronchodilation, phosphodiesterase inhibition
Theobromine 3-Methyl substitution Xanthine core Mild stimulant, weaker bronchodilator
Etophylline 7-(2-Hydroxyethyl) Hydroxyethyl chain Enhanced solubility, bronchodilation
8-Chlorotheophylline 8-Chloro Chlorine atom Increased lipophilicity, antiviral potential
8-tert-Butyltheophylline 8-tert-Butyl Bulky alkyl group Altered receptor binding, cancer research
SCP-1 Nitrate Ester Analogs Nitrate ester (e.g., acetaminophen) NO donor Vasodilation, prodrug activation
Target Compound 8-Chloro, 7-hydroxymethyl, nitrate ester Chlorine, hydroxymethyl, nitrate Dual bronchodilatory + vasodilatory effects

Electronic and Physicochemical Properties

  • Theophylline vs. Theobromine: Theophylline exhibits a lower HOMO-LUMO gap (4.5 eV vs. 4.8 eV), higher dipole moment (6.2 Debye vs.
  • For example, 8-tert-butyltheophylline showed 60–90% synthesis yields and activity against cancer cell lines .
  • Nitrate Ester Impact: The nitrate group in the target compound may lower chemical hardness (increased softness) compared to theophylline, favoring electrophilic interactions and NO release .

Pharmacological Implications

  • Bronchodilation: Theophylline and etophylline primarily act via adenosine receptor antagonism and phosphodiesterase inhibition. The 7-hydroxymethyl group in the target compound may mimic etophylline’s solubility benefits while introducing NO-mediated vasodilation .
  • Vasodilation: Nitrate esters, as in SCP-1 analogs, release NO, which synergizes with theophylline’s effects to improve pulmonary blood flow .
  • Therapeutic Potential: 8-Chlorotheophylline derivatives have shown antiviral and anti-inflammatory activity, suggesting the target compound could address comorbid cardiovascular and respiratory conditions .

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